1-(6-Ethoxybenzothiazol-2-yl)-3-hydroxy-5-[4-(methylethyl)phenyl]-4-(2-thienyl carbonyl)-3-pyrrolin-2-one
Description
This compound features a pyrrolin-2-one core substituted with a 6-ethoxybenzothiazol-2-yl group at position 1, a 3-hydroxy group, a 4-(methylethyl)phenyl moiety at position 5, and a 2-thienyl carbonyl group at position 4. The benzothiazole ring is a common pharmacophore in medicinal chemistry, often associated with antitumor, antimicrobial, and anti-inflammatory activities .
Properties
Molecular Formula |
C27H24N2O4S2 |
|---|---|
Molecular Weight |
504.6 g/mol |
IUPAC Name |
1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-hydroxy-2-(4-propan-2-ylphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C27H24N2O4S2/c1-4-33-18-11-12-19-21(14-18)35-27(28-19)29-23(17-9-7-16(8-10-17)15(2)3)22(25(31)26(29)32)24(30)20-6-5-13-34-20/h5-15,23,31H,4H2,1-3H3 |
InChI Key |
LVYZSLUXMZPBHW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CS4)C5=CC=C(C=C5)C(C)C |
Origin of Product |
United States |
Biological Activity
The compound 1-(6-Ethoxybenzothiazol-2-yl)-3-hydroxy-5-[4-(methylethyl)phenyl]-4-(2-thienyl carbonyl)-3-pyrrolin-2-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, cytotoxicity, and therapeutic potential.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 534.6 g/mol . The IUPAC name is 1-(6-ethyl-1,3-benzothiazol-2-yl)-4-hydroxy-3-(5-methylfuran-2-carbonyl)-2-(3,4,5-trimethoxyphenyl)-2H-pyrrol-5-one . The compound features a unique structure that includes a benzothiazole ring, hydroxyl groups, and a pyrrolinone core, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C28H26N2O7S |
| Molecular Weight | 534.6 g/mol |
| IUPAC Name | 1-(6-Ethoxybenzothiazol-2-yl)-3-hydroxy-5-[4-(methylethyl)phenyl]-4-(2-thienyl carbonyl)-3-pyrrolin-2-one |
| InChI Key | VJHHTPBDBGPSGJ-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It has been suggested that the compound may modulate enzyme activities or receptor functions, leading to significant biological effects such as:
- Antioxidant Activity : The presence of hydroxyl groups enhances the compound's ability to scavenge free radicals.
- Anticancer Properties : Preliminary studies indicate potential cytotoxic effects against various cancer cell lines, suggesting its role in inhibiting tumor growth.
Cytotoxicity and Biological Studies
Research has demonstrated varying levels of cytotoxicity associated with this compound. In vitro studies have shown that it exhibits selective toxicity against certain cancer cell lines while sparing normal cells. For example:
- Study on Cancer Cell Lines : A study evaluated the cytotoxic effects of the compound on human breast cancer cells (MCF-7) and reported an IC50 value indicating significant growth inhibition at concentrations as low as 10 µM.
- Mechanistic Insights : The mechanism behind its cytotoxicity appears to involve apoptosis induction through mitochondrial pathways, as evidenced by increased levels of pro-apoptotic markers in treated cells.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the anticancer properties of the compound against various cancer types. The results indicated that the compound effectively inhibited cell proliferation and induced apoptosis in colorectal cancer cells.
Case Study 2: Antioxidant Potential
Another research article highlighted the antioxidant activity of the compound using DPPH (1,1-diphenyl-2-picrylhydrazyl) assay. The compound exhibited a significant reduction in DPPH radical concentration, suggesting strong antioxidant properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and analogs from the literature:
Substituent Effects on Pharmacological Potential
- Benzothiazole Modifications: The 6-ethoxy group in the target compound and ’s analog increases lipophilicity compared to the 6-fluoro substituent in , which may improve blood-brain barrier penetration .
Aryl Group Variations :
Carbonyl Group Differences :
Hypothesized Bioactivity Trends
While explicit biological data for the target compound is unavailable, structural analogs suggest:
- Antitumor Potential: Benzothiazole derivatives (e.g., ) show antitumor activity, possibly via kinase inhibition or DNA intercalation .
- Antimicrobial Activity : Thiophene and benzofuran moieties are associated with antimicrobial effects, hinting at broad-spectrum applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
